Product packaging for Benzhydrylamine hydrochloride(Cat. No.:CAS No. 5267-34-5)

Benzhydrylamine hydrochloride

Cat. No.: B1329409
CAS No.: 5267-34-5
M. Wt: 219.71 g/mol
InChI Key: CIHWJRSPVJBHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Privileged Chemical Scaffold in Organic Synthesis

The benzhydryl amine framework is considered a "privileged scaffold" in chemistry. acs.org This term refers to a molecular structure or core that is capable of binding to multiple, distinct biological targets, often with high affinity. nih.govnih.gov The versatility of privileged scaffolds like the benzhydryl amine moiety stems from their specific three-dimensional arrangement of atoms and functional groups, which can engage in various non-covalent interactions (such as hydrophobic and π-π stacking interactions) with biological macromolecules. acs.orgnih.gov

In organic synthesis, the significance of the benzhydrylamine scaffold is multifaceted:

Structural Foundation: It serves as a key architectural pattern for creating symmetrically or asymmetrically substituted molecules. acs.org This structural versatility has led to its extensive use in the synthesis of dyes, materials, and, most notably, pharmaceutical agents. acs.org

Synthetic Intermediate: Benzhydrylamine hydrochloride is a stable intermediate used in the construction of more complex molecules. chemimpex.com Its amino group can act as a nucleophile or be modified to introduce a wide range of functionalities. chemimpex.com Benzhydrylamine itself is an effective aminating agent for converting aldehydes, ketones, and other compounds into primary amines. researchgate.net

Catalyst-Driven Synthesis: Modern synthetic methods have been developed to efficiently produce benzhydrylamine derivatives. These include various metal-catalyzed coupling reactions, such as those using copper or iridium complexes, which allow for the formation of C(sp³)–N bonds under specific conditions. acs.orgnih.gov For instance, copper-catalyzed desulfonylative amination has been shown to produce structurally diverse benzhydryl amines in good yields. nih.govresearchgate.net

Below is a table summarizing selected synthetic methods used to produce benzhydrylamine derivatives.

Catalyst/MethodReactantsProduct TypeReference
Copper(I) CatalystAryl boronic acids and N,N-aminalsDiarylmethylamines acs.orgnih.gov
Iridium Complex / HAT CatalystTertiary amines1,1-Diarylmethylamines acs.orgnih.gov
Base-mediated 1,6-conjugate additionHeterocyclic amines and para-quinone methidesUnsymmetrical benzhydryl amines acs.orgnih.gov
Sodium borohydride (B1222165) / Zirconium tetrachlorideBenzophenone (B1666685) oximeBenzhydrylamine google.com

Historical Trajectories and Modern Relevance in Medicinal Chemistry Research

The benzhydryl moiety has a significant history in medicinal chemistry, forming the backbone of many therapeutic agents. Its initial prominence is closely linked to the development of the first generation of H1 antihistamines. The unique structure was found to be highly effective for this class of drugs, leading to the creation of compounds like meclizine (B1204245) and hydroxyzine (B1673990). acs.orgnih.gov The core structure's ability to interact with histamine (B1213489) receptors paved the way for its widespread use in allergy medications.

In recent decades, research has expanded beyond antihistaminergic activity, revealing that the benzhydrylamine scaffold can be adapted to target a wide array of biological systems. This has cemented its status as a privileged structure in modern drug discovery. acs.org Contemporary research, particularly between 2015 and 2019, has focused on synthesizing and evaluating novel benzhydrylamine derivatives for various therapeutic applications. acs.orgnih.gov These studies have demonstrated that modifications to the core structure can yield compounds with potent and selective activities.

Key areas of modern research include:

Antiviral Agents: Derivatives such as chlorcyclizine (B1668710) have been investigated as potential antifilovirus therapeutics. acs.org

Antibacterial Agents: Certain Mannich bases incorporating a thiophen-2-yl ring and a benzhydryl-like structure have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org

Aromatase Inhibitors: Diarylalkylimidazole and diarylalkyltriazole derivatives based on the benzhydryl scaffold have been studied as potential aromatase inhibitors for applications in cancer research. acs.org

Anticancer and Antimalarial Activities: The broader class of diarylmethylamine derivatives has shown potential as anticancer, antimalarial, and anti-muscarinic agents. acs.org

The table below highlights some biologically important scaffolds derived from or related to the benzhydrylamine structure and their relevance in medicinal chemistry.

Derivative/ScaffoldArea of ResearchFinding/ApplicationReference
Meclizine, Hydroxyzine, Cetirizine-like scaffoldsAntihistaminesSynthesis based on 1,6-conjugate addition to para-quinone methides. acs.orgnih.gov
Chlorcyclizine analoguesAntiviral AgentsIdentified as a potential candidate for repurposing as an antifilovirus agent. acs.org
1-Aminoalkylated 2-naphtholsAntibacterial AgentsMannich bases with a thiophen-2-yl ring showed good activity against Gram-positive bacteria. acs.org
Diarylalkylimidazole/triazole derivativesAromatase InhibitionInvestigated as potent aromatase inhibitors for potential use in breast cancer treatment. acs.org

This ongoing research underscores the enduring importance of the benzhydrylamine scaffold, demonstrating its remarkable adaptability for developing new therapeutic agents. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClN B1329409 Benzhydrylamine hydrochloride CAS No. 5267-34-5

Properties

IUPAC Name

diphenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHWJRSPVJBHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200644
Record name Benzhydrylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-34-5
Record name Benzenemethanamine, α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5267-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzhydrylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzhydrylamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzhydrylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzhydrylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzhydrylamine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ568SDT78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Transformations Involving Benzhydrylamine Hydrochloride

Strategic Approaches to Benzhydrylamine Backbone Construction

The construction of the benzhydrylamine framework can be achieved through various strategic synthetic routes. These methods have evolved from classical reactions to more modern, efficient, and environmentally benign processes.

Reductive Amination Pathways for Benzhydrylamine Synthesis

Reductive amination stands as a cornerstone for the synthesis of amines, including benzhydrylamine. masterorganicchemistry.commdpi.com This process involves the reaction of a carbonyl compound, in this case, benzophenone (B1666685), with an amine source, followed by the reduction of the resulting imine intermediate. masterorganicchemistry.comyoutube.comlibretexts.org The versatility of this method allows for the formation of primary, secondary, and tertiary amines. youtube.comlibretexts.org

The reaction typically proceeds in a one-pot fashion, where the carbonyl compound and the amine condense to form an imine, which is then reduced in situ. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com While NaBH₄ can be used, NaBH₃CN is often preferred as it selectively reduces the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com Hydrogenation over a metal catalyst, such as nickel or palladium, also serves as an effective reduction method. libretexts.orgnih.gov

A general pathway for the reductive amination of benzophenone to form a primary amine involves its reaction with ammonia (B1221849) to generate an imine intermediate, which is subsequently reduced. libretexts.orgnih.gov The reaction is often catalyzed by a small amount of acid to facilitate imine formation. youtube.com

Contemporary Developments in the Leuckart Reaction for Benzhydrylamine Hydrochloride Synthesis

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent. google.comwikipedia.org This reaction traditionally requires high temperatures, often exceeding 160°C. wikipedia.orggoogle.com The synthesis of this compound from benzophenone via the Leuckart reaction involves heating benzophenone with formamide, followed by hydrolysis with hydrochloric acid. google.com

Recent advancements have focused on improving the efficiency and reaction conditions of the Leuckart reaction. For instance, the addition of a catalyst like silicon dioxide has been shown to significantly shorten the reaction time from over 8 hours to 3-4 hours, with a notable increase in the yield of the crude N-formyl intermediate to 96-98%. google.com Subsequent hydrolysis can then produce this compound with a purity of over 99.9% and a yield of around 80%. google.com The use of formic acid in the reaction mixture has also been reported to decrease the reaction time and increase the yield. google.com These improvements make the Leuckart reaction a more viable and industrially applicable method for producing this compound. google.com

ReactionReagentsConditionsYieldPurityReference
Leuckart ReactionBenzophenone, Formamide, Silicon Dioxide3-4 hours~80%>99.9% google.com
Leuckart ReactionBenzophenone, Formamide, Formic AcidReduced time95%Not specified google.com

Catalytic Approaches in Benzhydrylamine Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both metal-catalyzed and organocatalytic methods have been successfully applied to the synthesis of benzhydrylamine and its derivatives.

Metal-Catalyzed Coupling Reactions for Benzhydrylamine Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. researchgate.netyoutube.comyoutube.com Several metal-based catalytic systems have been developed for the synthesis of benzhydrylamine derivatives.

One notable method involves a copper-catalyzed desulfonylative amination. researchgate.net This reaction utilizes readily available sulfone derivatives and amines to produce structurally diverse benzhydryl amines in good yields. researchgate.netacs.org The reaction is believed to proceed through a copper-carbene complex. researchgate.netacs.org Another approach employs a copper(I)-catalyzed coupling of aryl boronic acids with N,O-acetals or N,N-aminals to afford diarylmethylamine derivatives. acs.org

Ruthenium catalysts have also proven effective. For example, RuCl₂(PPh₃)₃ has been used for the reductive amination of carbonyl compounds with ammonia and hydrogen gas, providing a wide range of primary amines, including benzylic amines. nih.gov This method is notable for its broad substrate scope and applicability to gram-scale synthesis. nih.gov

Catalyst SystemReactantsProductKey FeaturesReference
Copper ChlorideSulfone derivatives, AminesBenzhydryl aminesGood yields, applicable to iterative and intramolecular aminations. researchgate.netacs.org researchgate.netacs.org
Copper(I)Aryl boronic acids, N,O-acetals/N,N-aminalsDiarylmethylamine derivativesForms α-aryl glycine (B1666218) and diarylmethylamine derivatives. acs.org acs.org
RuCl₂(PPh₃)₃Carbonyl compounds, Ammonia, H₂Primary aminesBroad scope, scalable, industrially viable. nih.gov nih.gov

Organocatalytic Methods for Enantioselective Benzhydrylamine Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, providing access to chiral molecules with high enantioselectivity. scienceopen.com This is particularly important in drug discovery, where a single enantiomer often exhibits the desired therapeutic activity. acs.org

For the enantioselective synthesis of chiral diarylmethylamines, several organocatalytic methods have been developed. One approach utilizes a chiral bicyclic guanidine (B92328) as a catalyst for the Strecker synthesis, reacting N-benzhydryl imines with hydrogen cyanide to produce chiral α-amino nitriles with high enantioselectivity. nih.gov Another method involves the use of chiral aminophenol organocatalysts in the reaction of N-phosphinoylimines with pinacol (B44631) allylboronic ester, yielding homoallylic amines with high enantioselectivities. beilstein-journals.org The internal hydrogen bond between the catalyst and the substrate is believed to be crucial for the observed stereoselectivity. beilstein-journals.org

Engineered monoamine oxidase (MAO-N) biocatalysts have also been employed in the deracemization of racemic amines to produce enantiomerically pure benzhydrylamine derivatives. researchgate.net

Catalyst/MethodReactantsProductEnantioselectivity (ee)Reference
Chiral Bicyclic GuanidineN-benzhydryl imines, HCNChiral α-amino nitrilesHigh nih.gov
Chiral AminophenolN-phosphinoylimines, Pinacol allylboronic esterChiral homoallylic amines76–98% beilstein-journals.org
Engineered MAO-NRacemic aminesEnantiopure benzhydrylamine derivativesHigh researchgate.net

Multicomponent Reaction Strategies for Benzhydrylamine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.netnih.gov Several MCRs have been developed for the synthesis of complex molecules incorporating the benzhydrylamine scaffold.

The Petasis borono-Mannich reaction, a three-component reaction, has been utilized in a green approach for the synthesis of alkylaminophenols using chitosan (B1678972) as a biopolymer catalyst. acs.org Another example is the synthesis of Betti bases through a multicomponent reaction of aldehydes, amines, and 2-naphthol, catalyzed by nano-SiO₂-H₃BO₃ or sulfated polyborate under solvent-free conditions. acs.org These catalysts are often recoverable and reusable, adding to the sustainability of the process. acs.org

A one-pot three-component reaction of amines, aldehydes, and pyruvate (B1213749) derivatives, catalyzed by a BINOL-derived phosphoric acid, has been reported for the synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones, which are γ-lactam derivatives. nih.gov These MCRs provide rapid access to structurally diverse and complex molecules from simple starting materials. researchgate.netnih.gov

MCR TypeReactantsCatalystProductKey FeaturesReference
Petasis borono-MannichAldehydes, Amines, Boronic acidsChitosanAlkylaminophenolsGreen approach, reusable catalyst. acs.org acs.org
Betti Base SynthesisAldehydes, Amines, 2-Naphtholnano-SiO₂-H₃BO₃ or Sulfated polyborateBetti basesSolvent-free, reusable catalyst. acs.org acs.org
γ-Lactam SynthesisAmines, Aldehydes, Pyruvate derivativesBINOL-derived phosphoric acid3-amino-1,5-dihydro-2H-pyrrol-2-onesAccess to highly functionalized lactams. nih.gov nih.gov

Enantioselective Synthesis of Chiral Benzhydrylamines and Derivatives

The synthesis of enantiomerically pure chiral amines is a critical endeavor in medicinal chemistry, as the biological activity of many pharmaceuticals is dependent on a specific stereoisomer. Benzhydrylamine and its derivatives are prevalent scaffolds in numerous bioactive molecules, making the development of stereoselective synthetic methods a key area of research.

Asymmetric Synthetic Routes for Diarylmethylamines

The asymmetric synthesis of diarylmethylamines, such as benzhydrylamine, can be achieved through various catalytic and stoichiometric strategies, often yielding high levels of enantioselectivity.

One prominent method involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines. This approach allows for the synthesis of both enantiomers of a diarylmethylamine by selecting the appropriate organometallic reagent and reaction conditions, which can switch the diastereofacial selectivity. For instance, the use of phenylmagnesium bromide in toluene (B28343) or phenyllithium (B1222949) in THF can lead to a reversal in diastereoselectivity, providing access to either enantiomer from the same chiral auxiliary. researchgate.net After the addition reaction, the chiral auxiliary can be removed under mild acidic conditions to afford the desired diarylmethylamine in high yield. researchgate.net

Another powerful strategy is the rhodium-catalyzed asymmetric arylation of diarylmethylamines with arylboron reagents. acs.orgnih.gov This reaction is believed to proceed through the formation of an o-quinone methide intermediate, which then undergoes a rhodium-catalyzed asymmetric 1,4-addition of the arylboron reagent. acs.orgnih.gov Using a chiral diene ligand, such as Fc-tfb, with the rhodium catalyst can achieve high enantioselectivity, with reported enantiomeric excesses (ee) of up to 97%. acs.orgnih.gov

The aza-Friedel–Crafts reaction represents a direct approach to chiral diarylmethylamines. acs.org A 1,1'-bi-2-naphthol (B31242) (BINOL)-derived disulfonimide can catalyze the enantioselective reaction between 1,3,5-trialkoxy benzenes and N-sulfonyl aldimines, yielding a range of chiral diarylmethylamines with good to excellent enantioselectivities (up to 97% ee). acs.org This method provides a valuable protocol for the direct synthesis of these important building blocks. acs.org

MethodCatalyst/ReagentKey FeaturesReported Enantioselectivity (ee)
Diastereoselective AdditionChiral N-tert-butanesulfinimineSwitchable diastereoselectivity with different organometallic reagents.High
Asymmetric ArylationChiral diene-rhodium catalystProceeds via o-quinone methide intermediate; high yields.Up to 97%
Aza-Friedel-Crafts ReactionBINOL-derived disulfonimideDirect synthesis from arenes and aldimines.Up to 97%

Biocatalytic Transformations for Enantiopure Chiral Amines

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure chiral amines. researchgate.netmanchester.ac.uk Enzymes offer high selectivity and operate under mild conditions, reducing the environmental impact. manchester.ac.uk

Transaminases (TAs) are a key class of enzymes used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.net Through directed evolution and protein engineering, transaminases have been developed with broad substrate specificity and high enantioselectivity. nih.gov A notable industrial application is the synthesis of the antidiabetic drug sitagliptin, where a highly engineered transaminase replaced a rhodium-catalyzed hydrogenation process, leading to a more efficient and sustainable manufacturing route. nih.govresearchgate.net This biocatalytic route involves the direct amination of a prositagliptin ketone to yield the enantiopure amine. researchgate.net

Imine reductases (IREDs) are another important class of enzymes for chiral amine synthesis. manchester.ac.uk They catalyze the reduction of pre-formed imines to their corresponding amines with high selectivity. manchester.ac.uk For example, the (R)-imine reductase from Streptomyces sp. GF3587 has been shown to effectively catalyze the reduction of a wide range of cyclic imines, providing access to chiral secondary and tertiary amines. manchester.ac.uk

Biocatalytic cascades, combining multiple enzymes in a single pot, offer further efficiency. nih.gov A cascade involving an ene-reductase (ERed) and an imine reductase/reductive aminase (IRed/RedAm) can convert α,β-unsaturated ketones into chiral amines with two stereocenters in high chemical and optical purity. nih.gov

Enzyme ClassReaction TypeKey AdvantagesExample Application
Transaminases (TAs)Asymmetric synthesis from ketonesHigh enantioselectivity, sustainable. nih.govSynthesis of Sitagliptin. nih.govresearchgate.net
Imine Reductases (IREDs)Reduction of pre-formed iminesHigh selectivity for cyclic imines. manchester.ac.ukSynthesis of chiral secondary/tertiary amines. manchester.ac.uk
Ene-reductase/Imine reductase cascadeConversion of α,β-unsaturated ketonesCreates two stereocenters in one pot. nih.govSynthesis of substituted cyclohexylamines. nih.gov

Chiral Resolution Techniques for this compound Precursors

Chiral resolution remains a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. wikipedia.org This technique involves separating enantiomers by converting them into diastereomeric derivatives, which can then be separated by physical means such as crystallization. wikipedia.org

The most common approach for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org For amine precursors of this compound, chiral carboxylic acids, such as derivatives of tartaric acid, are often employed as resolving agents. researchgate.netwikipedia.org The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. wikipedia.org Once the desired diastereomer is isolated, the chiral resolving agent can be removed, typically by treatment with a base, to yield the enantiopure amine.

A key consideration in chiral resolution is the efficiency of the separation and the recovery of the resolving agent. In some industrial processes, it has been found that using a sub-stoichiometric amount of the chiral resolving agent can still provide high yields and isomeric purity, offering significant economic benefits. google.com For example, in the resolution of a key intermediate for the drug apremilast, using 0.5 to 0.65 molar equivalents of (R,R)-4-chlorotartranilic acid was sufficient to achieve efficient separation. google.com The resolving agent can often be recovered and reused, further improving the process economy. google.com

Resolution TechniquePrincipleCommon Resolving Agents for AminesKey Considerations
Diastereomeric Salt CrystallizationFormation of separable diastereomeric salts. wikipedia.orgTartaric acid and its derivatives. researchgate.netwikipedia.orgSolubility differences of diastereomers, recovery of resolving agent. wikipedia.orggoogle.com

Flow Chemistry Applications in Continuous Benzhydrylamine Synthesis and Derivatization

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and process integration. nih.govresearchgate.net

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including compounds structurally related to benzhydrylamine, has been successfully demonstrated using flow chemistry. For instance, an end-to-end continuous flow synthesis of diphenhydramine (B27) hydrochloride, which shares the benzhydryl moiety, has been developed. rsc.org This process features high atom economy and waste minimization by reacting chlorodiphenylmethane (B1668796) and N,N-dimethylaminoethanol in the absence of an additional solvent at high temperatures, directly producing the target compound as a molten salt. rsc.org

Flow Chemistry AdvantageDescriptionRelevance to Benzhydrylamine Synthesis
Enhanced SafetyAllows for the safe handling of hazardous reagents and intermediates in small, controlled volumes. nih.govBeneficial for reactions involving reactive organometallics or energetic intermediates.
Improved ControlPrecise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netLeads to higher yields and purities of benzhydrylamine and its derivatives.
Process IntegrationEnables the coupling of synthesis, purification, and crystallization steps into a continuous process. nih.govrsc.orgStreamlines the production of this compound from starting materials to the final API.
AutomationFacilitates automated synthesis and optimization, increasing throughput and reproducibility. researchgate.netAllows for rapid screening of reaction conditions for derivatization of the benzhydrylamine core.

Solid-Phase Synthesis Applications Utilizing Benzhydrylamine-Based Resins

Solid-phase synthesis, particularly in the context of peptide and small molecule library synthesis, relies on the use of a solid support to which the growing molecule is anchored. Benzhydrylamine and its derivatives have been functionalized onto polymer resins to create valuable solid supports for the synthesis of C-terminal amides.

Benzhydrylamine-Resins in Peptide Synthesis (e.g., p-Methyl-Benzhydrylamine Resin)

Benzhydrylamine (BHA) resins and particularly p-methylbenzhydrylamine (MBHA) resins are widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptide amides using the Boc (tert-butyloxycarbonyl) strategy. nih.govpeptide.com The peptide chain is assembled on the resin, and upon completion, the peptide is cleaved from the support, with the amide functionality at the C-terminus being generated from the amine linker of the resin.

The p-methyl group in MBHA resin provides increased acid lability of the peptide-resin linkage compared to the unsubstituted BHA resin. nih.gov This allows for the cleavage of the peptide amide from the resin under strong acid conditions, typically using hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comnih.gov However, the quality of commercially available MBHA-resin can be inconsistent, with residual ketone functionalities sometimes present, which can lead to the formation of deletion peptides during synthesis. nih.gov

To address these issues, optimized preparation methods for BHA and MBHA linkers have been developed. nih.gov Furthermore, alternative resins with different linkers have been designed to offer varying degrees of acid lability, allowing for the synthesis of protected peptide fragments under milder cleavage conditions. peptide.com For Fmoc (9-fluorenylmethyloxycarbonyl)-based SPPS, resins like the Rink amide resin, which also possess a benzhydrylamine-type core structure, are favored due to their higher acid sensitivity, permitting cleavage with dilute trifluoroacetic acid (TFA). peptide.com

Resin TypeLinkerTypical Cleavage ReagentKey Features
Benzhydrylamine (BHA) ResinBenzhydrylamineHF, TFMSAUsed for peptide amide synthesis with Boc chemistry. google.com
p-Methylbenzhydrylamine (MBHA) Resinp-MethylbenzhydrylamineHF, TFMSAIncreased acid lability compared to BHA resin. nih.govpeptide.com
Rink Amide Resin4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyDilute TFAHigh acid sensitivity, suitable for Fmoc chemistry. peptide.com

Development and Application of Safety-Catch Linkers for Benzhydrylamine-Based Supports

In the realm of solid-phase synthesis, particularly for the creation of complex molecules like peptides and small organic compounds, the choice of linker is paramount. The linker connects the nascent molecule to the solid support and dictates the conditions under which the final product is released. nih.govnih.gov The "safety-catch" principle represents a sophisticated strategy, offering enhanced stability and orthogonality during synthesis. psu.edu This approach involves a linker that remains inert to the various chemical conditions used throughout the synthetic process but can be "activated" by a specific chemical reaction, rendering it labile for cleavage. nih.govpsu.edumdpi.com This activation step provides a level of control that expands the range of possible chemical transformations on the solid support. psu.edu

Safety-catch linkers are particularly valuable when used with benzhydrylamine-based supports. These resins are foundational for the solid-phase synthesis of peptide amides, and the integration of a safety-catch linker introduces an orthogonal cleavage strategy. This allows for greater flexibility in the choice of protecting groups, enabling the use of both Fmoc and Boc strategies simultaneously. nih.govnih.gov The core concept is that the linker is stable during the iterative steps of synthesis (e.g., coupling and deprotection) and is only made cleavable at the end, following a deliberate activation step. mdpi.com

The development of these linkers has led to a variety of activation and cleavage mechanisms, broadly categorized by the chemical transformation used to switch the linker from its stable to its labile form. psu.edu

Types and Mechanisms of Safety-Catch Linkers

Several classes of safety-catch linkers have been developed, each relying on a distinct chemical trigger for activation. The fundamental characteristic is the conversion of a stable linkage into an unstable one that can be cleaved under specific, often mild, conditions. psu.edu

Sulfonamide-Based Linkers (Kenner Linker) : The first demonstration of the safety-catch principle was by Kenner and colleagues, who developed an acyl sulfonamide linker. psu.edu In its native state, the acyl sulfonamide is highly stable to both strong acids and nucleophiles because any basic attack simply deprotonates the acidic SO₂NH group. psu.edu Activation is achieved through N-alkylation of the sulfonamide, which removes the acidic proton and makes the linker susceptible to cleavage by nucleophiles or through intramolecular cyclization. psu.edu

Oxidative Activation Linkers : This common strategy involves a linker containing a thioether moiety. In this reduced state, the linker is stable. Activation is achieved by oxidation of the thioether to a more electron-withdrawing sulfoxide (B87167) or sulfone. nih.govnih.gov This oxidation increases the lability of an adjacent bond, typically an ester linkage, facilitating its cleavage.

A notable example is the 4-methylsulfinylbenzyloxycarbonyl (Msz) protecting group, which is stable under both acidic and basic conditions. researchgate.net It is activated by oxidation to the corresponding sulfone, which can then be cleaved. nih.gov

Similarly, the 2-methoxy-4-methylsulfinylbenzyl (Mmsb) linker is compatible with standard Fmoc solid-phase peptide synthesis (SPPS) and is cleaved via reductive acidolysis after its activation. mdpi.comresearchgate.net

Reductive Acidolysis Linkers : This is another powerful safety-catch strategy. Here, the linker is stable in its oxidized form and is activated by reduction. Patek and Lebl introduced a safety-catch acid-labile (SCAL) linker based on a 2-alkoxy-4,4′-bis(methylthio) benzhydrylamine structure. nih.gov The oxidized sulfoxide form is exceptionally stable to acids like trifluoroacetic acid (TFA). nih.gov Activation occurs via reduction of the sulfoxide groups back to sulfides, which renders the linker highly acid-labile, allowing for cleavage from the resin. nih.gov

Aryl Hydrazine (B178648) Linkers : These linkers are based on an N-acyl hydrazine functionality. The linker remains unreactive during synthesis and is activated by oxidation (e.g., with N-bromosuccinimide or copper(II) acetate) to form a reactive diazene (B1210634) intermediate. nih.govmdpi.com This intermediate readily reacts with various nucleophiles, such as alcohols or amines, to release the desired product as an ester or amide, respectively. nih.gov

The table below summarizes the characteristics of these major safety-catch linker types.

Linker TypeStable FormActivation ReactionLabile FormCleavage Condition
Sulfonamide (Kenner)Acyl sulfonamideN-AlkylationN-Alkyl acyl sulfonamideNucleophilic attack / Intramolecular cyclization
Thioether-basedThioetherOxidationSulfoxide / SulfoneBase-mediated β-elimination or hydrolysis
Reductive Acidolysis (SCAL)SulfoxideReductionSulfide (B99878)Acidolysis (e.g., TFA)
Aryl HydrazineN-Acyl hydrazineOxidationAcyl diazeneNucleophilic attack (alcohols, amines)

Research Findings in Development and Application

Detailed research has focused on optimizing the activation and cleavage conditions for these linkers to ensure high yields and purities of the final products. A key development in this area is the SCAL linker, which is directly related to benzhydrylamine chemistry.

The SCAL linker's design allows for the use of both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting group strategies in the same synthesis. nih.gov The linker, in its oxidized sulfoxide state, is stable to the acidic conditions required to remove Boc groups (e.g., TFA) and the basic conditions needed to remove Fmoc groups (e.g., piperidine). nih.gov This dual stability is a significant advantage. At the end of the synthesis, the linker is activated by reducing the sulfoxides to sulfides. This transformation makes the linker highly sensitive to acid, allowing for the clean release of the peptide from the support. nih.gov

The table below details the specifics of the SCAL linker as an example of a safety-catch system for benzhydrylamine-type supports.

FeatureDescriptionReagents and Conditions
Linker Structure (Stable) 2-alkoxy-4,4′-bis(methylsulfinyl) benzhydrylamine resinIn this sulfoxide form, the linker is stable to both strong acids (TFA) and bases (piperidine). nih.gov
Activation Step Reduction of sulfoxides to sulfidesPPh₃/Me₃SiCl/CH₂Cl₂ or (EtO)₂P(S)SH/DMPU. nih.gov
Linker Structure (Labile) 2-alkoxy-4,4′-bis(methylthio) benzhydrylamine resinThe sulfide form is highly acid-labile.
Final Cleavage Reductive AcidolysisTreatment with acid (e.g., TFA) releases the product from the resin. nih.govresearchgate.net

Recent advancements have also produced base-labile safety-catch linkers based on sulfinyl chemistry. nih.govmdpi.com In one strategy, a sulfinyl-containing linker is used for peptide elongation via Fmoc chemistry. nih.gov After synthesis, the sulfinyl group is oxidized to a sulfone. This modification activates the linker, allowing the peptide to be cleaved from the support using a secondary amine, the same type of reagent used for Fmoc deprotection, via a β-elimination reaction. nih.govmdpi.com This approach offers the significant advantage of avoiding the use of strong acids like trifluoroacetic acid for the final cleavage step. nih.gov

The continuous development of safety-catch linkers for benzhydrylamine and other amino-functionalized supports provides chemists with a powerful and versatile toolkit for complex solid-phase synthesis, enabling the production of diverse molecular libraries with high levels of control and purity. psu.edu

Explorations in Medicinal Chemistry and Biological Activity of Benzhydrylamine Derivatives

Benzhydrylamine Hydrochloride as a Key Intermediate in Pharmaceutical Synthesis

This compound is a versatile and pivotal intermediate compound in the field of organic and medicinal chemistry. chemimpex.comchemicalbook.com Its diphenylmethylamine structure serves as a foundational scaffold for the synthesis of a wide array of pharmaceutical agents. chemimpex.com This white crystalline powder is valued by researchers for its stability, solubility, and its utility as a nucleophile, which makes it instrumental in the creation of various amines and other nitrogen-containing compounds. chemimpex.com Its primary application lies in its role as a building block for more complex molecules with therapeutic value, particularly in the development of antihistamines and antidepressants. chemimpex.com

The benzhydryl moiety is a characteristic feature of many first and second-generation antihistamines. Benzhydrylamine and its derivatives are crucial starting materials for synthesizing these widely used drugs. Methodologies have been developed for the synthesis of antihistamine scaffolds like meclizine (B1204245), hydroxyzine (B1673990), and cetirizine (B192768) using benzhydryl amines. nih.govacs.org

Meclizine and Hydroxyzine: The synthesis of meclizine, a first-generation antihistamine, can be achieved through the reaction of 1-(4-chlorobenzhydryl) piperazine (B1678402) with m-methylbenzyl chloride. google.comgoogle.com An alternative synthetic route for meclizine hydrochloride involves reacting l-[(3-methylphenyl) methyl] piperazine dihydrochloride (B599025) with (4-chlorophenyl) phenymethyl chloride. researchgate.net Hydroxyzine, another first-generation antihistamine, also belongs to the benzhydrylpiperazine family and shares a similar synthetic lineage. nih.gov

Cetirizine and Levocetirizine (B1674955): Cetirizine, a second-generation antihistamine, and its active enantiomer, levocetirizine, are prominent examples of drugs synthesized from a benzhydrylamine precursor. nih.govacs.org The synthesis often begins with a chlorinated derivative, mono-p-chlorobenzhydrylamine, which is itself synthesized from mono-p-chlorinated benzophenone (B1666685). patsnap.comgoogle.comgoogle.com The process for levocetirizine involves several key steps:

Synthesis of racemic mono-p-chlorobenzhydrylamine. google.comgoogle.com

Chiral resolution to isolate the desired levorotatory (L-mono-p-chlorobenzhydrylamine) isomer. patsnap.comgoogle.com

Reaction with a piperazine derivative, followed by subsequent steps of deprotection and condensation reactions to build the side chain. patsnap.comgoogle.comdissertationtopic.net

Final reaction with sodium chloroacetate (B1199739) and acidification with hydrochloric acid to yield levocetirizine dihydrochloride. google.comgoogle.comdissertationtopic.net

The following table summarizes the key synthetic precursors for these antihistamines.

AntihistamineKey Benzhydrylamine-related PrecursorSynthetic Approach Highlights
Meclizine 1-(4-chlorobenzhydryl) piperazineReaction with m-methylbenzyl chloride. google.comgoogle.com
Hydroxyzine Benzhydrylpiperazine coreShares a common synthetic backbone with Meclizine. nih.gov
Cetirizine (R)-cetirizine can be synthesized via a route utilizing enantio-enriched N-Boc-α-amino boronic esters derived from a benzhydrylamine structure. nih.govacs.org
Levocetirizine L-mono-p-chlorobenzhydrylamineInvolves chiral resolution of mono-p-chlorobenzhydrylamine and subsequent multi-step synthesis. patsnap.comgoogle.comdissertationtopic.net

This compound serves as a recognized intermediate in the synthesis of various pharmaceuticals, including antidepressants. chemimpex.com The diarylmethyl-amine structural motif is present in a number of centrally acting agents. Metal-catalyzed reactions are frequently employed in modern medicinal chemistry to construct the core structures of antidepressant drugs. nih.gov While specific, named antidepressants directly synthesized from this compound were not detailed in the reviewed literature, its role as a precursor is established, allowing for the introduction of the critical diarylmethyl functionality found in some therapeutic agents targeting the central nervous system.

The utility of this compound extends beyond antihistamines and antidepressants. Its chemical properties make it a valuable building block for a variety of nitrogen-containing organic molecules. chemimpex.com It is used as an effective aminating agent for the synthesis of primary amines from aldehydes, ketones, and other substrates. researchgate.net This process provides a route to primary amines that avoids contamination with secondary or tertiary amine byproducts. researchgate.net Furthermore, N-benzylhydroxylamine hydrochloride, a pivotal intermediate used to construct isoxazoline (B3343090) frameworks and synthesize β-amino acids, can be prepared using related synthetic strategies, highlighting the broader applicability of benzhydryl-type structures in pharmaceutical synthesis. mdpi.com

Investigation of Pharmacological Activities of Benzhydrylamine Derivatives

The diarylmethylamine scaffold, central to benzhydrylamine, is found in numerous biologically active compounds. nih.gov Derivatives of this core structure have been investigated for a range of pharmacological activities, including potential applications as anticancer and antiviral agents. nih.gov

The rigid, planar structure of certain aromatic compounds allows them to intercalate into DNA, a mechanism exploited by some anticancer drugs. frontiersin.org Derivatives incorporating the benzhydryl or related diarylmethyl structures have been evaluated for their antitumor activities.

Research has shown that certain benzimidazole (B57391) derivatives possess a wide spectrum of biological activities, including antitumor properties. researchgate.net Similarly, a series of 1,3-benzodioxole (B145889) derivatives were synthesized and evaluated for in vitro antitumor activity, with some compounds exhibiting significant growth inhibitory effects on various human tumor cell lines. nih.gov In one study, novel 1,8-naphthalimide-1,2,3-triazole derivatives were synthesized and tested for antitumor activity, with one compound, 5e , showing notable activity against H1975 lung cancer cells with an IC50 of 16.56 μM. frontiersin.org Another study on mollugin-1,2,3-triazole derivatives found that most of the synthesized compounds exhibited cytotoxicity against five human cancer cell lines. mdpi.com

The table below details findings from studies on representative derivatives.

Derivative ClassSpecific Compound/DerivativeCancer Cell Line(s)Key Finding (IC50 / Activity)
1,8-Naphthalimide-1,2,3-triazoleCompound 5eH1975 (Lung Cancer)IC50 of 16.56 μM. frontiersin.org
1,3-Benzodioxole6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester 852 human tumor cell linesSignificant growth inhibition at 10⁻⁷ to 10⁻⁵ M concentrations. nih.gov
Mollugin-1,2,3-triazoleCompounds 14 and 17HL-60, A549, SMMC-7721, SW480, MCF-7Exhibited significant cytotoxicity against all five tested cancer cell lines. mdpi.com

Derivatives of benzhydrylamine have emerged as a promising class of compounds in the search for new antiviral agents. nih.gov The benzhydrylpiperazine family, which includes the antihistamines hydroxyzine and chlorcyclizine (B1668710), has been identified as a potent inhibitor of Hepatitis C Virus (HCV) entry. nih.gov

Anti-HCV Activity: Studies have shown that hydroxyzine and chlorcyclizine inhibit the entry of cell culture-produced HCV with IC50 values of 19 nM and 2.3 nM, respectively. nih.gov These compounds act at a late stage of viral entry, prior to fusion, and their activity is dependent on the host's cholesterol content. nih.gov Further structural modifications of chlorcyclizine have yielded analogues with enhanced anti-HCV potency and favorable pharmacokinetic properties. nih.gov Research into other scaffolds has also yielded results; new benzimidazole-coumarin conjugates have been synthesized, with the most potent compounds showing EC50 values against HCV in the low micromolar range. researchgate.net

General Antiviral Research: The benzotriazole (B28993) scaffold, another nitrogen-containing heterocyclic system, has been extensively investigated for antiviral properties. openmedicinalchemistryjournal.com Newly synthesized benzotriazole derivatives have shown selective activity against Coxsackievirus B5 (CV-B5) and Poliovirus. openmedicinalchemistryjournal.commdpi.com For example, compounds 17 and 18 were most active against CV-B5 with EC50 values of 6.9 and 5.5 µM, respectively. openmedicinalchemistryjournal.com Other studies have identified novel 2-benzoxyl-phenylpyridine derivatives with potent antiviral activities against both Coxsackievirus B3 (CVB3) and Adenovirus 7 (ADV7). mdpi.com

The antiviral activities of selected benzhydrylamine-related derivatives are summarized below.

Derivative/CompoundVirus TargetMeasure of EfficacyMechanism of Action (if known)
Hydroxyzine Hepatitis C Virus (HCV)IC50 = 19 nMInhibits viral entry pre-fusion. nih.gov
Chlorcyclizine Hepatitis C Virus (HCV)IC50 = 2.3 nMInhibits viral entry pre-fusion. nih.gov
Benzotriazole Derivative 18e Coxsackievirus B5 (CVB5)EC50 = 12.4 µMProtects infected cells from apoptosis. mdpi.com
Benzotriazole Derivative 17 Coxsackievirus B5 (CVB5)EC50 = 6.9 µMViral inhibition. openmedicinalchemistryjournal.com
Benzotriazole Derivative 18 Coxsackievirus B5 (CVB5)EC50 = 5.5 µMViral inhibition. openmedicinalchemistryjournal.com
2-Benzoxyl-phenylpyridine Derivative W13 Coxsackievirus B3 (CVB3)92.8% inhibition at 160 µMTargets early stage of viral replication. mdpi.com

Analysis of Antimicrobial Effects (e.g., Antibacterial, Antifungal, Anti-tubercular)

The antimicrobial properties of benzhydrylamine derivatives have been a subject of scientific investigation, with studies exploring their efficacy against a range of pathogenic microorganisms. Research in this area has primarily focused on the antibacterial and antifungal activities of these compounds.

Antibacterial and Antifungal Activity:

Benzydamine (B159093) hydrochloride has demonstrated efficacy against both gram-positive and gram-negative bacteria f1000research.comopenmedicinalchemistryjournal.com. Furthermore, it has shown notable antifungal properties, particularly against Candida albicans and non-albicans strains, with MICs generally ranging from 12.5 to 50.0 μg/mL f1000research.com. The mechanism of its antifungal action is believed to involve membrane-damaging effects, consistent with the lipophilic nature of the molecule f1000research.com. One study highlighted the effectiveness of benzydamine hydrochloride in inhibiting the adhesion, biofilm formation, and regrowth of Candida albicans in vitro f1000research.com.

The following table summarizes the minimum inhibitory concentrations (MIC) of Benzydamine Hydrochloride against various microbial strains.

MicroorganismTypeMIC Range (μg/mL)
Candida albicansFungus12.5 - 50.0
Non-albicans Candida strainsFungus12.5 - 50.0
Gram-positive bacteriaBacteriaData not specified
Gram-negative bacteriaBacteriaData not specified

Anti-tubercular Activity:

The potential of benzhydrylamine derivatives extends to the field of anti-tubercular research. While specific data on this compound is limited, studies on related benzylamine (B48309) derivatives have shown promising activity against Mycobacterium tuberculosis. For instance, a series of novel benzylamine derivatives demonstrated anti-mycobacterial activity with MIC90 values ranging between 20 and 28 µM against the Mtb H37RV strain openmedicinalchemistryjournal.com. This suggests that the benzhydrylamine scaffold could be a valuable starting point for the development of new anti-tubercular agents. However, further research is needed to specifically evaluate the efficacy of this compound against Mycobacterium tuberculosis.

Assessment of Anti-inflammatory and Immunomodulating Potentials

The anti-inflammatory and immunomodulating properties of benzhydrylamine derivatives are well-documented, with a significant body of research focusing on benzydamine hydrochloride. This compound exhibits a distinct mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike many NSAIDs that primarily target the cyclooxygenase (COX) or lipoxygenase pathways, benzydamine hydrochloride is a weak inhibitor of these enzymes f1000research.comresearchgate.net. Its anti-inflammatory effects are largely attributed to its ability to modulate cytokine production researchgate.netnih.gov. Specifically, benzydamine hydrochloride has been shown to inhibit the synthesis and release of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) researchgate.netnih.gov. An in vitro study on human lipopolysaccharide-stimulated monocytes demonstrated that benzydamine inhibited TNF-α production with an ED50 of approximately 25 µM nih.gov.

A key aspect of its immunomodulatory potential is its differential effect on pro-inflammatory versus anti-inflammatory cytokines. Research indicates that while it suppresses the production of TNF-α and IL-1β, it does not significantly affect the levels of other pro-inflammatory cytokines like IL-6 and IL-8, or the anti-inflammatory cytokine IL-10 and the IL-1 receptor antagonist researchgate.netnih.gov. This selective inhibition may contribute to its favorable therapeutic profile.

Furthermore, the anti-inflammatory action of benzydamine hydrochloride is supported by its ability to inhibit leukocyte-endothelial interactions and monocyte migration, which are critical steps in the inflammatory cascade f1000research.comresearchgate.net. At concentrations between 3 and 30 μmol/L, it can inhibit these interactions researchgate.net. It also contributes to membrane stabilization, which may be due to its high affinity for cell membranes f1000research.comresearchgate.net.

The following table summarizes the known effects of Benzydamine Hydrochloride on various inflammatory mediators and processes.

Inflammatory Mediator/ProcessEffect of Benzydamine Hydrochloride
Cyclooxygenase (COX)Weak inhibition
Lipoxygenase (LOX)Weak inhibition
Tumor Necrosis Factor-alpha (TNF-α)Inhibition
Interleukin-1β (IL-1β)Inhibition
Interleukin-6 (IL-6)No significant effect
Interleukin-8 (IL-8)No significant effect
Interleukin-10 (IL-10)No significant effect
Leukocyte-Endothelial InteractionInhibition
Monocyte MigrationInhibition

Research into Aromatase Inhibitory Activities

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer due to its role in estrogen biosynthesis. The benzhydrylamine scaffold has been identified as a promising structure for the development of aromatase inhibitors.

While specific IC50 values for this compound as an aromatase inhibitor are not available in the current literature, broader studies on benzimidazole derivatives, which share structural similarities, have shown significant potential. For instance, certain benzimidazole-triazolothiadiazine hybrids have demonstrated potent aromatase inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range nih.gov. One particular derivative showed an IC50 of 0.037 ± 0.001 µM nih.gov. Another study on novel benzimidazole derivatives reported compounds that caused 50% aromatase enzyme inhibition at concentrations of 1.475 ± 0.062 and 2.512 ± 0.124 μM mdpi.com.

These findings suggest that the core structure present in this compound could be a valuable template for designing novel aromatase inhibitors. However, direct experimental evaluation of this compound in aromatase inhibition assays is necessary to determine its specific potency.

Exploration of Enzyme Inhibition and Receptor Binding Mechanisms

The biological activities of this compound and its derivatives are intrinsically linked to their interactions with various enzymes and cellular receptors.

Enzyme Inhibition:

As previously noted, benzydamine hydrochloride is a weak inhibitor of cyclooxygenase and lipoxygenase, distinguishing it from many other NSAIDs f1000research.comresearchgate.net. This indicates that its primary mechanism of anti-inflammatory action does not involve the arachidonic acid cascade. The inhibitory constant (Ki) is a crucial parameter for quantifying the potency of an enzyme inhibitor, representing the concentration required to produce half-maximum inhibition ucl.ac.uk. While the general inhibitory effects of some benzhydrylamine derivatives on certain enzymes are known, specific Ki values for this compound are not well-documented in the available literature.

Receptor Binding:

The interaction of benzhydrylamine derivatives with cellular receptors is a key area of investigation. For example, the lipophilic nature of benzydamine hydrochloride contributes to its high affinity for cell membranes, leading to membrane stabilization and local anesthetic effects, which are also associated with the interaction of the drug with cationic channels f1000research.comresearchgate.net.

Further research is required to elucidate the specific enzyme inhibition constants and receptor binding affinities of this compound to fully understand its pharmacological profile.

Investigation of Miscellaneous Biological Properties

Beyond the well-documented antimicrobial and anti-inflammatory activities, the benzhydrylamine scaffold has been explored for other potential therapeutic applications.

Antiviral Activity:

Recent studies have highlighted the antiviral potential of benzydamine hydrochloride. It has been shown to exhibit antiviral activity against the influenza A (H1N1) pdm09 virus in vitro, with IC50 values of 1.4 and 4.2 µg/mL in prophylactic and therapeutic settings, respectively researchgate.net. Furthermore, research has demonstrated its activity against SARS-CoV-2 in a Vero-E6 cell line model, with an effective concentration of 15.0 µg/mL f1000research.comresearchgate.net. Another study on its anti-influenza virus activity reported an IC50 of 6.2 µM nih.gov. These findings suggest that benzhydrylamine derivatives could be further investigated as broad-spectrum antiviral agents.

Anticancer and Cytotoxic Activity:

The potential of benzhydrylamine derivatives as anticancer agents has also been an area of active research. Studies on 1-(substitutedbenzoyl)-4-benzhydrylpiperazine and 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivatives have shown cytotoxic activities against various cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancers researchgate.net. While some benzamide (B126) derivatives within this class showed high cytotoxic activity, the sulfonamide derivatives exhibited more variable 50% growth inhibition (GI50) researchgate.net. Another study reported on the anti-proliferative activity of 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na against AMJ-13, SKOV-3, and HBL cells researchgate.net. Although these studies are on more complex derivatives, they indicate that the core benzhydryl structure may contribute to cytotoxic effects against cancer cells. The cytotoxic effects of benzydamine hydrochloride have also been assessed, with studies on primary human gingival fibroblasts indicating low cytotoxicity, suggesting its safe use in oral care applications f1000research.com.

Antiparasitic Activity:

The benzimidazole nucleus, which is structurally related to the benzhydrylamine framework, has been a promising pharmacophore in the discovery of new drugs against protozoan diseases such as malaria, leishmaniasis, and trypanosomiasis nih.gov. This suggests that benzhydrylamine derivatives could also be explored for their potential antiparasitic activities.

Structure Activity Relationship Sar and Computational Studies of Benzhydrylamine Derivatives

Elucidation of Structure-Activity Relationships for Benzhydrylamine Scaffolds

The biological activity of benzhydrylamine derivatives is intricately linked to their molecular structure, with modifications to the benzhydryl core, the amine moiety, and various substituents significantly influencing their therapeutic effects. acs.orgnih.gov Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features that determine the potency and selectivity of these compounds across a range of biological targets. acs.orgacs.org

Modifications to the terminal amine group and the linker connecting it to the benzhydryl core also play a crucial role in defining the SAR. acs.orgresearchgate.net For example, in the context of antiviral activity against Ebola and Marburg viruses, bulky substitutions at the terminal amine of piperazine-based diarylmethylamines, such as in buclizine (B1663535) and meclizine (B1204245), generally resulted in reduced efficacy. acs.org Furthermore, the nature of the piperazine (B1678402) ring itself is often critical, as replacing it with other cyclic amines can lead to a significant loss of activity. acs.org

The following table summarizes key SAR findings for various benzhydrylamine derivatives:

Scaffold/Derivative Target/Activity Key SAR Findings Reference(s)
Chlorcyclizine (B1668710) AnaloguesAnti-HCV- Removal of para-chloro substituent reduces activity.- Additional para-chloro substituent marginally increases activity.- Hydroxyl or amino groups at the chain terminal enhance activity. acs.org
Piperazine-based DiarylmethylaminesAntiviral (Ebola/Marburg)- Loss of the chlorine group in cyclizine (B1669395) reduces Marburg virus inhibition.- Bulky substitutions at the terminal amine (e.g., buclizine, meclizine) decrease efficacy. acs.org
Diarylalkylimidazoles/triazolesAromatase Inhibitors- Replacement of an imidazole (B134444) group with a triazole moiety reduces in vitro inhibition but increases in vivo activity due to enhanced metabolic stability. acs.org
1-Aminoalkylated 2-naphtholsAntibacterial (Gram-positive)- The presence of a thiophen-2-yl ring is associated with good activity, regardless of the nature of the amino moiety. acs.org

These examples underscore the importance of systematic structural modifications in elucidating the SAR of benzhydrylamine derivatives, providing a roadmap for the design of more potent and selective bioactive agents.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational approach to correlate the chemical structure of compounds with their biological activities, enabling the prediction of potency for novel derivatives. nih.govnih.govyoutube.com For benzhydrylamine derivatives, QSAR methodologies have been successfully applied to understand the physicochemical properties that govern their interactions with biological targets and to build predictive models for drug design. acs.orgnih.gov

A notable application of QSAR has been in the study of diarylalkylimidazole and diarylalkyltriazole derivatives as aromatase inhibitors. acs.org These studies have indicated that lipophilicity is a key factor for strong binding to the aromatase enzyme. acs.org By quantifying the relationship between structural features and inhibitory activity, QSAR models can guide the synthesis of new compounds with optimized properties. acs.orgnih.gov

In a different context, a data-driven workflow has been developed to predict the reactivity parameters of benzhydrylium ions, which are structurally related to benzhydrylamine, using QSAR. nih.govchemrxiv.org This approach leverages machine learning algorithms to build models based on structural information alone, allowing for rapid prediction of electrophilicity. nih.govresearchgate.net Such QSAR models can be highly accurate and interpretable, facilitating their application in unexplored chemical spaces within a defined scope. nih.govchemrxiv.org

A 3D-QSAR study on a series of benzhydrylpiperazine δ opioid receptor agonists utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to evaluate their binding affinities. nih.gov The developed models demonstrated good predictive capabilities, with the CoMSIA model showing slightly better performance. nih.gov These models can provide insights into the steric, electrostatic, and other field-based requirements for optimal receptor binding. nih.gov

The table below presents the statistical parameters of some QSAR models developed for benzhydrylamine-related structures:

QSAR Model Compound Series Predictive r² (R²pred) Reference(s)
CoMFABenzhydrylpiperazine δ opioid receptor agonists0.5080.9640.720 nih.gov
CoMSIABenzhydrylpiperazine δ opioid receptor agonists0.5300.9270.814 nih.gov

These QSAR studies highlight the utility of computational methods in rationalizing the SAR of benzhydrylamine derivatives and in guiding the design of new compounds with improved biological activities.

Computational Modeling and Molecular Docking for Ligand-Target Interactions

Computational modeling and molecular docking are indispensable tools for visualizing and understanding the interactions between small molecules and their biological targets at an atomic level. nih.govbiointerfaceresearch.com For benzhydrylamine derivatives, these techniques have provided crucial insights into their binding modes, helping to explain observed SAR data and guiding the rational design of new inhibitors. acs.orgnih.gov

Molecular docking studies have been employed to investigate the binding of piperazine-based diarylmethylamines to the Ebola virus glycoprotein (B1211001) (EBOV-GP). acs.org These studies have shown that these compounds can bind to the same site as other known inhibitors, providing a structural basis for their antiviral activity. acs.org The docking poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. nih.gov

In the case of benzhydrylpiperazine δ opioid receptor agonists, homology modeling was used to construct a model of the active state of the receptor. nih.gov Subsequent docking of the most active compound, BW373U86, into the active site of this model identified several key amino acid residues involved in binding, including Gln105, Asp128, and Tyr308. nih.gov The docking results, in conjunction with 3D-QSAR, indicated that hydrogen bonding and hydrophobic interactions are the primary drivers of ligand-receptor interactions. nih.gov

The integration of molecular docking with 3D-QSAR models can be particularly powerful. nih.govnih.gov For instance, receptor-based 3D-QSAR models can be derived from the predicted binding conformations obtained through docking. nih.gov This approach combines the structural information from the receptor with the ligand-based information from the QSAR analysis, leading to more robust and predictive models. nih.gov

The following table summarizes key findings from molecular docking studies of benzhydrylamine derivatives:

Compound Series Biological Target Key Interacting Residues Primary Interactions Reference(s)
Piperazine-based diarylmethylaminesEbola virus glycoprotein (EBOV-GP)Not specifiedDirect binding to the same site as toremifene acs.org
Benzhydrylpiperazine δ opioid receptor agonistsδ opioid receptor (homology model)Gln105, Lys108, Leu125, Asp128, Tyr129, Leu200, Met132, Met199, Lys214, Trp274, Ile277, Ile304, Tyr308Hydrogen bonding, Hydrophobic interactions nih.gov

These computational studies provide a detailed picture of how benzhydrylamine derivatives interact with their biological targets, offering a foundation for the structure-based design of new and improved therapeutic agents.

Rational Design Principles for Benzhydrylamine-Based Bioactive Molecules

The rational design of novel bioactive molecules based on the benzhydrylamine scaffold relies on a synergistic application of SAR data, QSAR models, and computational simulations. nih.govnih.gov The goal is to optimize the interactions of the ligand with its target protein while minimizing undesirable properties. researchgate.net

A key principle in the rational design of benzhydrylamine derivatives is the strategic modification of the scaffold to enhance bioactivity and selectivity. nih.gov This can involve:

Scaffold Hopping and Bioisosteric Replacement: Introducing amines into different positions of a core structure can create bioisosteric replacements that may improve molecular activity and pharmacokinetic properties. acs.orgacs.org This approach allows for the exploration of new chemical space while retaining key binding interactions. acs.org

Structure-Based Design: When the three-dimensional structure of the target protein is known, structure-based drug design (SBDD) can be employed to design ligands that fit precisely into the binding site. nih.govnih.gov This involves identifying key interactions, such as hydrogen bonds and hydrophobic contacts, and modifying the ligand to optimize these interactions. researchgate.net

Ligand-Based Design: In the absence of a target structure, ligand-based design methods, such as 3D-QSAR, can be used to develop a pharmacophore model based on a series of active compounds. nih.govnih.gov This model can then be used to design new molecules with improved activity.

The design process often involves an iterative cycle of design, synthesis, and biological testing. Computational tools can be used to prioritize which compounds to synthesize, thereby accelerating the drug discovery process. chemrxiv.org For example, QSAR models can be used to predict the activity of virtual compounds, and molecular docking can be used to assess their binding to the target. nih.govnih.gov

The successful design of benzhydrylamine-based bioactive molecules requires careful consideration of multiple factors, including potency, selectivity, and pharmacokinetic properties. By integrating experimental data with computational methods, it is possible to rationally design novel compounds with improved therapeutic potential.

Analytical Methodologies and Characterization Techniques in Benzhydrylamine Hydrochloride Research

Chromatographic Methods for Purity Assessment and Related Substance Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity of benzhydrylamine hydrochloride and identifying any related substances. tcichemicals.comtcichemicals.comfishersci.ca This technique separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sciencepublishinggroup.comresearchgate.net For instance, a method for analyzing related substances in a similar compound, hydralazine (B1673433) hydrochloride, utilized a C18 column with a gradient elution system. researchgate.net The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile. researchgate.netgoogle.com The detector, typically a UV spectrophotometer, measures the absorbance at a specific wavelength to quantify the this compound and any impurities. researchgate.net

The validation of these HPLC methods is critical and involves assessing parameters such as linearity, precision, accuracy, specificity, and the limit of detection (LOD) and quantification (LOQ). sciencepublishinggroup.comnih.gov For example, a validated HPLC method for determining related substances in benzydamine (B159093) hydrochloride demonstrated linearity over a specific concentration range and was found to be precise and accurate. sciencepublishinggroup.com Similarly, a method for diphenhydramine (B27) hydrochloride was validated for its ability to detect and quantify impurities at very low levels, ensuring the safety and quality of the drug product. researchgate.net

Table 1: Typical HPLC Parameters for Analysis of Amine Hydrochlorides

ParameterTypical Value/ConditionSource
Column C18, C8 researchgate.netresearchgate.net
Mobile Phase Acetonitrile/Buffered Aqueous Solution sciencepublishinggroup.comresearchgate.netgoogle.com
Elution Isocratic or Gradient sciencepublishinggroup.comresearchgate.netgoogle.com
Flow Rate 1.0 - 1.5 mL/min researchgate.net
Detection UV at specific wavelength (e.g., 220 nm) researchgate.net
Column Temperature Ambient or controlled (e.g., 25 °C) researchgate.net

Spectroscopic Techniques for Structural Elucidation of Benzhydrylamine Derivatives in Research Contexts

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized benzhydrylamine derivatives. jchps.comnumberanalytics.comtaylorandfrancis.com These methods provide detailed information about the connectivity of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. nih.gov The chemical shifts, coupling constants, and integration of signals in an NMR spectrum provide a wealth of information about the molecular structure and the chemical environment of the nuclei. jchps.com Advanced 2D NMR techniques can further establish connectivity between different parts of the molecule. numberanalytics.com

Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of a molecule, which helps in determining its molecular weight. jchps.com Fragmentation patterns observed in the mass spectrum can offer clues about the structure of the compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds, such as N-H and C-N bonds in benzhydrylamine derivatives. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. jchps.com

The combination of these spectroscopic techniques allows researchers to unambiguously determine the structure of benzhydrylamine derivatives, which is crucial for understanding their chemical and biological properties. taylorandfrancis.com

Kinetic and Mechanistic Studies of Reactions Involving this compound

Kinetic and mechanistic studies of reactions involving this compound are essential for understanding how it transforms and interacts with other chemical species. These studies provide insights into reaction rates, the influence of various parameters like concentration and temperature, and the step-by-step pathway of the reaction. iosrjournals.orgresearchgate.net

For instance, a kinetic study on the oxidation of levamisole (B84282) hydrochloride, a related heterocyclic amine, investigated the reaction orders with respect to the oxidant and the substrate. iosrjournals.org The effect of acid concentration, added salts, and the dielectric constant of the medium on the reaction rate were also examined. iosrjournals.org Such studies often involve monitoring the change in concentration of reactants or products over time using techniques like HPLC or UV-Visible spectrophotometry.

The data obtained from these kinetic experiments are used to propose a reaction mechanism. For example, in the study of levamisole hydrochloride oxidation, the stoichiometry of the reaction was determined, and the oxidation product was identified using GC-MS analysis. iosrjournals.org This information, combined with the kinetic data, allowed the researchers to propose a detailed mechanism and derive a rate law consistent with the experimental observations. iosrjournals.org

Understanding the reaction kinetics and mechanisms is vital for optimizing reaction conditions in synthetic processes and for predicting the stability and degradation pathways of pharmaceuticals.

Advanced Analytical Techniques for Chiral Purity Determination

Benzhydrylamine is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers can have different biological activities, determining the chiral (or enantiomeric) purity of this compound is of utmost importance, especially in pharmaceutical contexts. uniroma1.itresearchgate.net

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used technique for separating and quantifying enantiomers. nih.govsemanticscholar.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. semanticscholar.org Polysaccharide-based CSPs are commonly employed for this purpose. uniroma1.it The validation of a chiral HPLC method involves assessing its ability to separate the enantiomers with a good resolution factor and accurately quantify each. nih.gov

Other advanced techniques for chiral analysis include:

Chiral Capillary Electrophoresis (CE): This technique separates enantiomers based on their different mobilities in a capillary under the influence of an electric field, often with the aid of a chiral selector added to the buffer. researchgate.netsemanticscholar.org

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents: In the presence of a chiral solvating agent, the NMR spectra of the two enantiomers can become distinct, allowing for their quantification. researchgate.net A phenomenon known as self-induced diastereomeric anisochronism (SIDA) has also been explored, where chiral molecules can self-recognize, leading to separable NMR signals for the enantiomers in a scalemic mixture. nih.gov

Table 2: Advanced Techniques for Chiral Purity Determination

TechniquePrincipleApplicationSource
Chiral HPLC Differential interaction with a chiral stationary phase.Separation and quantification of enantiomers. nih.govsemanticscholar.org
Chiral CE Different electrophoretic mobilities in the presence of a chiral selector.Enantioseparation. researchgate.netsemanticscholar.org
NMR with Chiral Solvating Agents Formation of diastereomeric complexes with different NMR spectra.Determination of enantiomeric purity. researchgate.net
Self-Induced Diastereomeric Anisochronism (SIDA) by NMR Self-recognition of enantiomers leading to distinct NMR signals.In situ determination of enantiomeric purity. nih.gov

The development and application of these sophisticated analytical methods are crucial for ensuring the quality, efficacy, and safety of products containing this compound and for advancing our understanding of its chemical behavior.

Future Perspectives and Emerging Research Avenues for Benzhydrylamine Hydrochloride

Development of Greener and Sustainable Synthetic Processes

The chemical industry is increasingly focusing on the development of environmentally friendly and sustainable synthetic methodologies. For benzhydrylamine and its derivatives, this involves moving away from traditional batch processes that often utilize harsh reagents and generate significant waste.

Recent research has highlighted several promising "green" approaches:

Biocatalysis: A novel method for synthesizing benzhydrylamine utilizes Bacillus cereus to reduce benzophenone (B1666685) oxime. google.com This enzymatic process boasts mild reaction conditions, high yields (around 91%), simple operation, and minimal pollution, presenting a cost-effective and environmentally benign alternative to conventional methods. google.comchemicalbook.com

Reusable Catalysts: The use of recyclable catalysts is a cornerstone of green chemistry. Researchers have developed methods employing chitosan (B1678972), a biopolymer, as a catalyst for the synthesis of related alkylaminophenols, achieving excellent yields with the added benefits of short reaction times and no need for purification of the final product. acs.orgnih.gov Similarly, nano-SiO2–H3BO3 has been used as a recyclable heterogeneous catalyst for the synthesis of Betti bases, demonstrating high efficacy over multiple cycles. acs.orgnih.gov

Table 1: Comparison of Greener Synthetic Methods for Benzhydrylamine and Derivatives

MethodKey FeaturesAdvantagesYieldReference
Biocatalysis Use of Bacillus cereus for reductionMild conditions, low pollution, cost-effective91% google.comchemicalbook.com
Reusable Catalysts Chitosan, nano-SiO2–H3BO3Recyclable, short reaction times, no purificationVery good to excellent acs.orgnih.gov
Improved Leuckart Reaction Silicon dioxide catalystReduced reaction time, high yield, energy saving96-98% (crude) google.com

Integration of Artificial Intelligence and Machine Learning in Benzhydrylamine Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of new molecules. mdpi.comresearchgate.net For benzhydrylamine derivatives, these technologies offer the potential to rapidly screen vast chemical spaces and predict the properties of novel compounds.

Key applications of AI and ML in this field include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-driven QSAR models can predict the biological activity of benzhydrylamine derivatives based on their chemical structure. acs.orgnih.gov For instance, a QSAR analysis of diarylalkylimidazole and diarylalkyltriazole derivatives helped identify features that contribute to their potency as aromatase inhibitors. acs.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired therapeutic properties. mdpi.comnih.gov These models can be trained on existing data of known active compounds to generate novel benzhydrylamine derivatives with enhanced efficacy or improved safety profiles.

Predictive Modeling for Synthesizability: AI can also be used to assess the synthetic feasibility of newly designed molecules, ensuring that the generated compounds can be practically produced in a laboratory setting. mdpi.com This integration of design and synthesis is crucial for streamlining the drug development pipeline.

Expansion into Novel Therapeutic Areas and Biomedical Applications

While benzhydrylamine derivatives are well-known for their antihistaminic properties, ongoing research is uncovering their potential in a variety of other therapeutic areas. acs.orgnih.govchemimpex.com The versatility of the benzhydrylamine scaffold allows for modifications that can target a wide range of biological pathways.

Emerging therapeutic applications include:

Anticancer Agents: Certain diarylmethylamine derivatives have shown promise as anticancer agents. acs.orgnih.gov

Antiviral and Antibacterial Agents: Research has indicated the potential of benzhydrylamine derivatives as antiviral and antibacterial agents. acs.orgnih.govnih.gov For example, chlorcyclizine (B1668710), a first-generation antihistamine, has been identified as a potential candidate for repurposing as an antifilovirus therapeutic. acs.orgnih.gov

Neurodegenerative Diseases: Novel tryptanthrin (B1681603) derivatives incorporating a benzenesulfonamide (B165840) substituent have been evaluated as multi-target-directed ligands for the treatment of Alzheimer's disease. mdpi.com One such compound, 4h, demonstrated potent and mixed reversible dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

Aromatase Inhibitors: Diarylalkylimidazole and diarylalkyltriazole derivatives have been identified as potent aromatase inhibitors, which are used in the treatment of hormone-sensitive breast cancer. acs.org

Innovation in Process Intensification via Continuous Manufacturing and Flow Chemistry

Process intensification aims to develop more compact, efficient, and safer manufacturing processes. blazingprojects.comunito.it Continuous manufacturing and flow chemistry are key enabling technologies in this area, offering significant advantages over traditional batch production methods for benzhydrylamine hydrochloride.

Key innovations and their benefits include:

Enhanced Safety and Control: Flow chemistry allows for better control over reaction parameters such as temperature and pressure, which is particularly important for reactions that are highly exothermic or involve hazardous reagents. acs.org For instance, the synthesis of N-benzylhydroxylamine hydrochloride, an intermediate in some benzhydrylamine syntheses, can be made safer and more efficient using a continuous reactor. mdpi.com

Scalability and Cost Reduction: Flow chemistry facilitates easier scaling from laboratory to industrial production. acs.org The implementation of solvent recovery and recycling of reagents in continuous processes can significantly reduce production costs. mdpi.com

Integration with Real-Time Monitoring: Continuous flow systems can be integrated with analytical techniques like mass spectrometry for real-time reaction monitoring and optimization. researchgate.net

Q & A

Q. What are the primary synthetic routes for Benzhydrylamine hydrochloride, and how can purity be ensured post-synthesis?

this compound is typically synthesized via alkylation of diphenylmethane derivatives or reductive amination of benzophenone intermediates. Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and comparison to pharmacopeial standards. Key parameters include:

  • Melting point : 293–295°C (decomposition) .
  • Chromatographic retention time : Cross-validate against reference materials using a C18 column and acetonitrile-phosphate buffer mobile phase .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles (due to skin/eye irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : Keep in airtight containers at room temperature, protected from moisture and oxidizing agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Peaks at ~1600 cm⁻¹ (C-N stretch) and ~3400 cm⁻¹ (N-H stretch) confirm amine functionality .
  • ¹H-NMR : Aromatic protons (δ 7.2–7.5 ppm) and benzylic protons (δ 4.3 ppm) verify structure .

Advanced Research Questions

Q. How can HPLC methods be optimized for simultaneous quantification of this compound and excipients like methylparaben?

  • Column selection : Use a polar-embedded C18 column to resolve polar excipients and hydrophobic analytes .

  • Mobile phase : Gradient elution with acetonitrile and 0.1% phosphoric acid improves peak symmetry .

  • Validation parameters :

    ParameterRequirement (ICH Guidelines)Example Value for Benzhydrylamine
    Linearity (R²)≥0.9990.9998
    Precision (%RSD)≤2%1.2%

Q. What experimental strategies address discrepancies in stability data under varying pH conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then monitor degradation via HPLC-MS.
  • Identified degradants : Hydrolysis products (e.g., diphenylmethanol) and oxidative byproducts (e.g., N-oxide derivatives) .
  • pH stability profile : Optimal stability observed at pH 4–6; avoid alkaline conditions .

Q. How do interactions with anti-inflammatory agents (e.g., NSAIDs) affect this compound’s analytical quantification?

  • Competitive binding : NSAIDs like ibuprofen may co-elute with Benzhydrylamine in non-polar mobile phases. Mitigate via:
    • Ion-pair chromatography : Add 10 mM sodium hexanesulfonate to improve separation .
    • Detection wavelength : Switch to 220 nm to avoid NSAID interference .

Q. What green chemistry approaches reduce solvent waste in this compound analysis?

  • Alternative solvents : Replace acetonitrile with ethanol-water mixtures (e.g., 30:70 v/v) to maintain resolution while reducing toxicity .
  • Miniaturized systems : Use UHPLC with 2.1 mm ID columns to cut solvent consumption by 60% .

Methodological Challenges and Solutions

Q. How to validate a novel analytical method when reference standards are unavailable?

  • Standard addition : Spike known concentrations into placebo matrices (e.g., tablet excipients) to calculate recovery (target: 98–102%) .
  • Cross-lab validation : Collaborate with independent labs to verify reproducibility .

Q. What computational tools predict this compound’s reactivity in complex formulations?

  • Molecular docking : Simulate binding affinity with common excipients (e.g., PVP) using AutoDock Vina .
  • DFT calculations : Predict degradation pathways by modeling bond dissociation energies (e.g., C-N cleavage at 85 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzhydrylamine hydrochloride
Reactant of Route 2
Benzhydrylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.